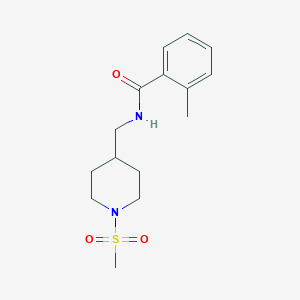
3,5-dimethyl-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 3,5-dimethyl-N-(3-nitrophenyl)benzamide is 1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) . This indicates the presence of two methyl groups on the benzamide ring and a nitro group on the phenyl ring .Physical And Chemical Properties Analysis
3,5-dimethyl-N-(3-nitrophenyl)benzamide is a solid substance . It has a molecular weight of 270.29 .Aplicaciones Científicas De Investigación
1. Chemical Analysis Techniques
The compound 3,5-dimethyl-N-(3-nitrophenyl)benzamide and its analogues have been a subject of interest in chemical analysis, particularly in plasma determination using electron capture gas chromatography. This technique offers high sensitivity and is useful for quantifying plasma concentrations of related compounds after oral administration in clinical doses to humans (Higuchi, Sasaki, & Sado, 1975).
2. Structural Studies in Medicinal Chemistry
In the field of medicinal chemistry, structural studies of compounds similar to 3,5-dimethyl-N-(3-nitrophenyl)benzamide have been conducted to understand molecular conformations. This includes analysis through techniques like multinuclear NMR and X-ray diffraction, providing insights into molecular structures that are crucial for drug development (Claramunt et al., 2007).
3. Synthesis of Optically Active Compounds
The synthesis of optically active compounds related to 3,5-dimethyl-N-(3-nitrophenyl)benzamide has been explored, particularly in the context of developing pharmaceutical agents like nicardipine. These studies focus on the synthesis process and the pharmacological properties of the resulting compounds (Shibanuma et al., 1980).
4. Biological Evaluation in Drug Chemistry
Research has been conducted on derivatives of 3,5-dimethyl-N-(3-nitrophenyl)benzamide for their potential biological applications. This includes screening against enzymes and assessing their potential to bind nucleotide protein targets, which is significant in the development of new medicinal compounds (Saeed et al., 2015).
5. Chemosensor Development
3,5-dimethyl-N-(3-nitrophenyl)benzamide derivatives have been used in developing chemosensors, particularly for detecting cyanide in aqueous environments. These compounds leverage the strong affinity of cyanide towards the acyl carbonyl carbon, providing a practical system for monitoring concentrations in various samples (Sun, Wang, & Guo, 2009).
6. Polymer Science Applications
In polymer science, derivatives of 3,5-dimethyl-N-(3-nitrophenyl)benzamide have been used in the synthesis of highly soluble polyamides. These studies focus on the preparation and characterization of new polyamides, revealing their amorphous character and excellent solubility in various solvents (Liaw et al., 2002).
7. Corrosion Inhibition Research
Research has also been conducted on N-phenyl-benzamide derivatives, including those related to 3,5-dimethyl-N-(3-nitrophenyl)benzamide, for their application in corrosion inhibition. These studies include experimental and computational analysis, focusing on their efficiency and mechanism of action in preventing acidic corrosion of metals (Mishra et al., 2018).
Safety and Hazards
The safety information for 3,5-dimethyl-N-(3-nitrophenyl)benzamide indicates that it may be harmful if swallowed . The compound is labeled with the signal word “Warning” and the hazard statements H302, H312, H332 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
Propiedades
IUPAC Name |
3,5-dimethyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQXLKEFBHHJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)
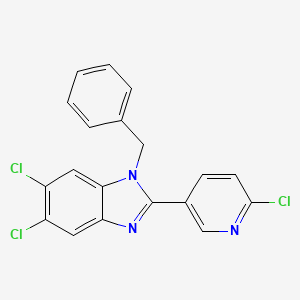
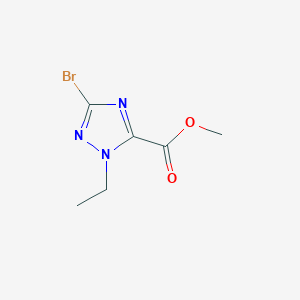
![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)

![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)

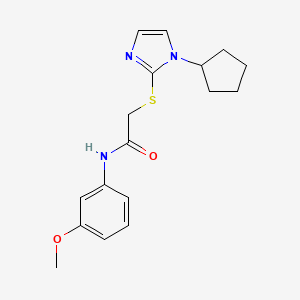

![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)
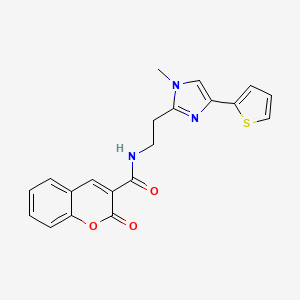
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

